molecular formula C25H29N7O2 B5596146 3-(4-methyl-1-piperidinyl)-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine

3-(4-methyl-1-piperidinyl)-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine

Cat. No. B5596146
M. Wt: 459.5 g/mol
InChI Key: LQOMODDQBYDMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-aryl(pyrimidinyl)piperazinylalkyl(hydroxyalkyl) derivatives of 1,4-dioxo(1,4,5-trioxo)-1,2,3,4-tetra (and 1,2,3,4,5,6-hexa)hydropyrido[3,4-d]pyridazines, which includes compounds structurally related to the target chemical, has been reported. These compounds have shown biological activity in preliminary pharmacological tests, indicating the importance of the synthetic approach for generating potentially active molecules (Śladowska et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to the target chemical has been studied extensively, highlighting the significance of the pyridazine core and its derivatives. For example, the structural optimization of benzoylpiperidine-based inhibitors has led to compounds with strong inhibitory activity against specific enzymes, demonstrating the impact of molecular structure on biological activity (Uto et al., 2010).

Chemical Reactions and Properties

Research into N-arylpiperazinylalkyl derivatives of pyridazines has revealed various chemical reactions and properties significant for therapeutic applications. The transformation of compounds through reactions with methylamine or hydrazine has been documented, leading to pharmacologically active products (Śladowska et al., 1995).

Physical Properties Analysis

The physical properties of compounds structurally related to the target chemical, such as solubility, melting points, and crystal structure, have been investigated to understand their behavior in biological systems. For example, the crystal structure of a compound with a similar core has been analyzed, providing insights into its potential interactions and stability (Aydın et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, have been explored for compounds related to the target chemical. Studies on the synthesis and reactivity of pyridazine derivatives provide valuable information on how structural modifications can influence biological activity and chemical stability (Deeb et al., 2004).

Scientific Research Applications

Antibacterial Agents
Piperazinyl oxazolidinone derivatives, including pyridine, pyridazine, and pyrimidine structures, have been synthesized and evaluated for their antibacterial properties, particularly against gram-positive pathogens such as methicillin-resistant Staphylococcus aureus. Tucker et al. (1998) highlighted compounds with significant in vivo potency, comparable to linezolid, a key reference in antibacterial treatment (Tucker et al., 1998).

Serotonin 5-HT2 Antagonists
Research into selective, centrally acting serotonin 5-HT2 antagonists has led to the development of compounds with potential therapeutic applications in neurological conditions. Andersen et al. (1992) synthesized a series of compounds demonstrating high receptor affinity and selectivity, which could inhibit serotonin-induced behaviors in animal models (Andersen et al., 1992).

Anti-Inflammatory and Analgesic Agents
Innovative syntheses of derivatives related to "3-(4-methyl-1-piperidinyl)-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine" have led to the identification of compounds with notable anti-inflammatory and analgesic properties. Studies such as those by Amr et al. (2007, 2008) have contributed to this field by creating compounds with significant activity comparable to established medications like Prednisolone® and Valdecoxib®, indicating potential applications in managing pain and Parkinson's disease symptoms (Amr et al., 2007; Amr et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. It could act as a ligand for a particular receptor, an inhibitor of an enzyme, or have other effects. Determining the mechanism of action would likely involve biochemical assays and possibly studies in cells or animals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and physical and chemical properties. It would be important to handle it with appropriate safety precautions, especially if it is biologically active .

Future Directions

Future research on this compound could involve further studies of its synthesis, its physical and chemical properties, and its biological activity. If it shows promise as a pharmaceutical, it could go through preclinical and clinical testing .

properties

IUPAC Name

[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-pyrimidin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7O2/c1-19-9-13-30(14-10-19)22-7-8-23(29-28-22)31-15-17-32(18-16-31)24(33)20-3-5-21(6-4-20)34-25-26-11-2-12-27-25/h2-8,11-12,19H,9-10,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOMODDQBYDMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.